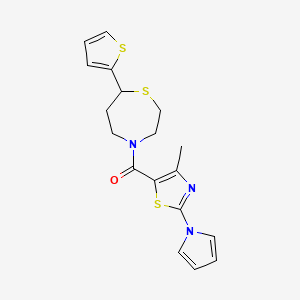![molecular formula C9H13N5O3 B2636376 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione CAS No. 671763-45-4](/img/structure/B2636376.png)
8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione, also known as theophylline, is a methylxanthine drug that is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline works by relaxing the smooth muscles in the airways, which allows for easier breathing. In addition to its clinical use, theophylline has also been the subject of extensive scientific research due to its unique chemical structure and mechanism of action.
Wirkmechanismus
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in the smooth muscle cells of the airways. This increase in cAMP and cGMP leads to the relaxation of the smooth muscles in the airways, which allows for easier breathing.
Biochemical and Physiological Effects
In addition to its effects on the airways, 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione has also been shown to have a number of other biochemical and physiological effects. For example, 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione has been shown to increase the levels of adrenaline and noradrenaline in the body, which can lead to an increase in heart rate and blood pressure. Theophylline has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as asthma and COPD.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and widely available. In addition, 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione has a well-established mechanism of action, which makes it a useful tool for studying the role of cyclic nucleotides in cellular signaling pathways. However, there are also limitations to the use of 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione in laboratory experiments. For example, 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione has a narrow therapeutic window, which means that it can be toxic at high doses. In addition, 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione can have non-specific effects on cellular signaling pathways, which can complicate data interpretation.
Zukünftige Richtungen
There are a number of future directions for research on 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione. One area of research is the development of new and more effective drugs based on the structure of 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione. Another area of research is the use of 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione in combination with other drugs to treat respiratory diseases such as asthma and COPD. In addition, research is needed to better understand the biochemical and physiological effects of 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione, as well as its potential use in the treatment of other diseases such as heart failure and Alzheimer's disease. Finally, research is needed to develop new and more effective laboratory tools for studying the role of cyclic nucleotides in cellular signaling pathways.
Synthesemethoden
Theophylline can be synthesized using a variety of methods, including the Fischer synthesis, the uric acid synthesis, and the xanthine synthesis. The Fischer synthesis involves the condensation of ethyl acetoacetate with ethyl cyanoacetate, followed by a series of chemical reactions to produce 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione. The uric acid synthesis involves the oxidation of hypoxanthine to xanthine, followed by a series of chemical reactions to produce 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione. The xanthine synthesis involves the condensation of ethyl acetoacetate with ethyl cyanoacetate, followed by a series of chemical reactions to produce xanthine, which is then converted to 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione.
Wissenschaftliche Forschungsanwendungen
Theophylline has been the subject of extensive scientific research due to its unique chemical structure and mechanism of action. Research has focused on the use of 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione in the treatment of respiratory diseases such as asthma and COPD, as well as its potential use in the treatment of other diseases such as heart failure and Alzheimer's disease. In addition, research has focused on the biochemical and physiological effects of 8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione, as well as its advantages and limitations for use in laboratory experiments.
Eigenschaften
IUPAC Name |
8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-13(3-4-15)8-10-5-6(11-8)14(2)9(17)12-7(5)16/h15H,3-4H2,1-2H3,(H,10,11)(H,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBHKOLSUQNXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)N(C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2636294.png)

![(3,3-Difluorocyclobutyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2636297.png)
![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-methoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2636299.png)
![ethyl 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]piperazine-1-carboxylate](/img/structure/B2636300.png)

![Methyl 4-[(4-ethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2636303.png)



![benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2636309.png)
![Methyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2636311.png)
![N-[(2,6-dichlorophenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B2636315.png)